6-Methoxy-2,3-dimethylpyridine

Catalog No.
S13461224
CAS No.
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2,3-dimethylpyridine

Product Name

6-Methoxy-2,3-dimethylpyridine

IUPAC Name

6-methoxy-2,3-dimethylpyridine

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6-4-5-8(10-3)9-7(6)2/h4-5H,1-3H3

InChI Key

RXVIXYHMKNJSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)C

The synthesis of 6-methoxy-2,3-dimethylpyridine requires careful selection of appropriate precursor compounds that can undergo selective functionalization at specific positions of the pyridine ring [1]. The most commonly employed precursors include halogenated pyridines, aminopyridines, and hydroxypyridines, each offering distinct advantages for subsequent modification reactions [2].

2-Amino-3-nitro-6-chloropyridine represents a particularly valuable starting material for accessing 6-methoxy-2,3-dimethylpyridine derivatives [2]. This precursor can be obtained through the ammonolysis of 2,6-dichloro-3-nitropyridine using aqueous ammonia in methanol at temperatures ranging from 35-40 degrees Celsius [2]. The chlorine atom at the 6-position provides an excellent leaving group for nucleophilic substitution reactions, while the amino and nitro functionalities allow for selective reduction and methylation processes [2].

2,6-Dichloro-3-nitropyridine serves as another important precursor, accessible through nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid [2]. This compound enables sequential functionalization through selective substitution of the chlorine atoms at different positions [2]. The electron-withdrawing nature of the nitro group enhances the reactivity of the chlorine substituents toward nucleophilic attack [2].

3-Aminopyridine-4-carboxylic acids constitute another class of valuable precursors for pyridine functionalization [3]. These compounds can undergo condensation reactions with various reagents to construct substituted pyridine rings through cyclization processes [3]. The carboxylic acid functionality provides additional synthetic handles for further transformation [3].

Methoxylation Strategies for Pyridine Derivatives

Methoxylation of pyridine derivatives represents a crucial transformation in the synthesis of 6-methoxy-2,3-dimethylpyridine [2] [4]. The introduction of methoxy groups typically proceeds through nucleophilic aromatic substitution reactions using sodium methoxide as the nucleophile [2] [5].

The methoxylation of 2-amino-3-nitro-6-chloropyridine using sodium methoxide in methanol represents a well-established protocol [2]. This reaction proceeds optimally at temperatures between 25-30 degrees Celsius with molar ratios of sodium methoxide ranging from 1.0 to 1.5 equivalents [2]. The reaction mixture requires quenching in water at controlled temperatures of 25-30 degrees Celsius, followed by product isolation through filtration [2].

Alternative methoxylation approaches utilize chromium tricarbonyl complex formation to facilitate nucleophilic substitution of chlorinated pyridines [4]. This method employs naked methoxide anions generated using potassium methoxide in the presence of 18-crown-6 ether [4]. The chromium tricarbonyl coordination significantly enhances the electrophilicity of the aromatic ring, promoting methoxide attack even in the presence of electron-donating substituents [4].

Recent developments in methoxylation chemistry have introduced palladium-catalyzed ortho-carbon-hydrogen methoxylation reactions using polarity-reversed nitrogen-oxygen reagents [6]. These methods demonstrate broad functional group tolerance and high regioselectivity, making them suitable for late-stage functionalization of complex substrates [6].

Methylation Techniques for Position-Specific Substitution

Position-specific methylation of pyridine derivatives requires sophisticated strategies to achieve regioselective introduction of methyl groups at the 2- and 3-positions [7] [8] [9]. The electronic and steric properties of the pyridine ring significantly influence the outcome of methylation reactions [7].

Rhodium-catalyzed carbon-3/5 methylation represents a powerful approach for direct methylation of pyridine rings [8] [9]. This methodology employs temporary dearomatization strategies using methanol and formaldehyde as methylating agents under mild conditions [8] [9]. The reaction proceeds through initial reduction of the pyridine ring followed by nucleophilic attack at the activated positions [8] [9].

Regiodivergent alkylation using 1,1-diborylalkanes provides excellent control over methylation regioselectivity [7]. The choice of alkyllithium activator determines the reaction outcome, with methyllithium directing alkylation predominantly to the carbon-4 position, while sec-butyllithium promotes carbon-2 alkylation [7]. The regioselectivity arises from the structural dynamics of alkyllithium clusters, with tetrameric clusters favoring carbon-4 alkylation and dimeric clusters preferring carbon-2 alkylation [7].

Homolytic methylation protocols using radical sources such as tert-butyl hydroperoxide with iron catalysts demonstrate alternative pathways for methylation [10]. These reactions proceed through radical mechanisms that can provide complementary regioselectivity patterns compared to ionic processes [10].

Catalytic Approaches in Heterocyclic Synthesis

Catalytic methodologies play a pivotal role in the efficient synthesis of 6-methoxy-2,3-dimethylpyridine and related heterocyclic compounds [11] [12] [13] [14]. Transition metal catalysts, particularly palladium, rhodium, and copper complexes, have demonstrated exceptional utility in pyridine functionalization reactions [12] [15] [13].

Palladium-catalyzed cross-coupling reactions represent cornerstone methodologies for pyridine synthesis [15] [16]. The palladium-catalyzed coupling of 3-iodopyridine with terminal dienes and benzylic amines provides efficient access to substituted pyridines through a sequence involving oxidative addition, carbopalladation, palladium migration, and pi-allylpalladium displacement [15]. This process demonstrates excellent functional group tolerance and provides good yields of natural product intermediates [15].

Rhodium oxide catalysts have emerged as highly effective systems for pyridine hydrogenation under mild conditions [17]. Rhodium(III) oxide enables the reduction of unprotected pyridines using molecular hydrogen at pressures as low as 5 bar and temperatures of 40 degrees Celsius [17]. The catalyst demonstrates broad substrate scope and excellent diastereoselectivity, with cis:trans ratios exceeding 97:3 in most cases [17].

Copper catalysis offers complementary reactivity for heterocyclic synthesis through excited-state processes [13]. Visible-light-induced copper catalysis using combinations of copper(I) complexes with appropriate ligands enables the synthesis of multiple classes of heterocycles through carbo-aroylation of unactivated alkenes [13]. These reactions tolerate complex molecular scaffolds including peptide and natural product derivatives [13].

Iron catalysis provides cost-effective alternatives for heterocyclic synthesis [14]. Iron-catalyzed cyclization reactions enable the construction of nitrogen-containing heterocycles through simultaneous formation of multiple carbon-nitrogen bonds [14]. Iron catalysts demonstrate high efficiency with reaction yields reaching 95% in optimized systems [14].

Table 1: Catalytic Systems for Pyridine Functionalization

Catalyst TypeCatalyst Loading (mol%)Reaction TypeOperating Pressure (bar)SelectivityActivity (TOF h⁻¹)
Palladium on Carbon2-5Hydrogenation5-50High (>95%)50-100
Rhodium Oxide0.5-1Hydrogenation5-10Very High (>97%)100-200
Iron Chloride5-10Oxidative couplingAtmosphericModerate (70-80%)20-40
Copper Chromite10-20Oxidation1-5Good (85-90%)10-30
Cadmium Oxide13MethylationAtmosphericGood (85%)30-60
Zinc Oxide13MethylationAtmosphericModerate (70%)25-45

Purification and Isolation Protocols

The purification and isolation of 6-methoxy-2,3-dimethylpyridine requires specialized protocols due to the polar and basic nature of pyridine derivatives [18] [19] [20] [21] [22]. Multiple purification strategies have been developed to achieve high-purity products suitable for further synthetic applications [20] [21].

Column chromatography using silica gel represents the most widely employed purification method for pyridine derivatives [23]. The elution is typically performed using hexane:ethyl acetate mixtures with ratios of 7:3, providing recovery yields of 75-85% and purities of 95-98% [23]. However, traditional silica gel chromatography can lead to degradation of sensitive heterocyclic compounds and requires large volumes of organic solvents [23].

High-performance liquid chromatography with cyclodextrin-bonded stationary phases offers superior separation efficiency for pyridine derivatives [24]. Mobile phases consisting of methanol and phosphate buffer at physiological pH provide excellent resolution despite the relatively low affinity constants of pyridines for cyclodextrin [24]. Preparative high-performance liquid chromatography using acetonitrile:water systems with ammonium hydroxide achieves purities exceeding 98% with recovery yields of 85-95% [20].

Counter-current chromatography presents an economical alternative for large-scale purification of heterocyclic compounds [23]. This technique utilizes immiscible solvent systems such as hexane:methanol:water (1:2:1) to achieve effective separation without the need for solid support materials [23]. The method provides recovery yields of 80-90% with processing times of 4-6 hours [23].

Crystallization from alcoholic solvents remains a valuable purification technique for solid pyridine derivatives [22]. Recrystallization from ethanol or methanol typically achieves purities of 90-95% with recovery yields of 65-80% [22]. The process requires extended processing times of 12-24 hours but offers simplicity and cost-effectiveness [22].

Distillation techniques provide effective purification for volatile pyridine derivatives [18] [22]. Simple distillation achieves purities of 85-92% with recovery yields of 70-85%, while fractional distillation can reach purities of 95-99% with yields of 85-95% [18] [22]. The choice between distillation methods depends on the boiling point differences between the target compound and impurities [18].

Table 2: Synthetic Pathways for 6-Methoxy-2,3-dimethylpyridine and Related Compounds

Precursor CompoundReagent/CatalystTemperature (°C)Reaction TimeYield (%)Solvent System
2-Amino-3-nitro-6-chloropyridineSodium methoxide in methanol25-302-4 hours70-85Methanol
2,6-Dichloro-3-nitropyridineAqueous ammonia in methanol35-404-6 hours60-75Methanol/Water
2,3-Diamino-6-methoxypyridine dihydrochlorideAqueous ammonia + polar solvent151-2 hours80-90Water/Alcohol
3-Aminopyridine-4-carboxylic acidAcetic anhydrideRoom temperature12-24 hours50-65Dry solvent
2,6-Dibromo-3-aminopyridineSodium methoxideRoom temperature1-3 hours65-80DMSO
Acetone + Ammonia + MethanolCadmium oxide on kaolin420Continuous flow63.6 (total methylpyridines)Gas phase

Table 3: Purification and Isolation Protocols for Pyridine Derivatives

Purification MethodMobile Phase/SolventRecovery Yield (%)Purity Achieved (%)Processing TimeEquipment Required
Column Chromatography (Silica)Hexane:Ethyl acetate (7:3)75-8595-982-4 hoursStandard column
Preparative HPLCAcetonitrile:Water + NH₄OH85-9598-99.51-2 hoursHPLC system
Counter-current ChromatographyHexane:Methanol:Water (1:2:1)80-9090-954-6 hoursCCC apparatus
Crystallization from EthanolEthanol/Methanol65-8090-9512-24 hoursStandard glassware
Distillation (Simple)N/A70-8585-921-3 hoursDistillation setup
Distillation (Fractional)N/A85-9595-993-6 hoursFractional column
Liquid-Liquid ExtractionOrganic/Aqueous phases60-7580-901-2 hoursSeparatory funnel

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 6-methoxy-2,3-dimethylpyridine in the solid state [1] [2]. The compound, with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol [3] [4], is expected to crystallize in common space groups such as P21/c or Pbca, typical for substituted pyridine derivatives [1] [5].

Based on structural analysis of related methoxypyridine compounds, the crystal system is anticipated to be monoclinic or orthorhombic [1] [6]. The unit cell parameters are projected to fall within ranges of a = 8.5-12.0 Å, b = 9.0-14.0 Å, and c = 10.0-15.0 Å, with unit cell volumes between 1200-2500 ų [1] [5]. The calculated density is expected to range from 1.20-1.35 g/cm³, accommodating 4-8 molecules per unit cell [2].

Crystallographic ParameterExpected RangeReference Compounds
Crystal SystemMonoclinic/OrthorhombicRelated pyridine derivatives [1]
Space GroupP21/c, PbcaHigh symmetry groups [2]
Unit Cell Volume1200-2500 ųCalculated from cell parameters [5]
Density1.20-1.35 g/cm³Typical for substituted pyridines [1]
Z4-8Standard molecular packing [6]

The molecular geometry determination would reveal critical structural parameters including bond lengths, bond angles, and torsional angles [1] [2]. The pyridine ring is expected to maintain planarity with C-N bond lengths around 1.33-1.35 Å and aromatic C-C bonds of approximately 1.38-1.40 Å [6] [5]. The methoxy substituent at the 6-position introduces potential for hydrogen bonding interactions that could influence crystal packing arrangements [1].

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of ¹H, ¹³C, and ¹⁵N chemical environments [7] [8] [9]. The ¹H NMR spectrum of 6-methoxy-2,3-dimethylpyridine exhibits characteristic patterns reflecting the substitution pattern on the pyridine ring [7] [10].

Proton Nuclear Magnetic Resonance Analysis

The aromatic proton signals appear in the downfield region between 7.0-8.5 ppm, presenting as complex multiplets due to long-range coupling interactions within the pyridine ring system [7] [8] [10]. The methyl groups at positions 2 and 3 generate singlet resonances in the range 2.3-2.7 ppm, while the methoxy group produces a characteristic singlet at 3.8-4.1 ppm [7] [9].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H-4, H-57.0-8.5Multiplets2H
2-CH₃, 3-CH₃2.3-2.7Singlets6H
6-OCH₃3.8-4.1Singlet3H

Carbon-13 Nuclear Magnetic Resonance Characteristics

¹³C NMR spectroscopy reveals the carbon framework with aromatic carbons resonating between 120-160 ppm [7] [8]. The methyl carbons appear as quartet signals at 15-25 ppm due to coupling with attached protons, while the methoxy carbon exhibits a quartet signal around 55-58 ppm [9] [10].

Nitrogen-15 Nuclear Magnetic Resonance Features

¹⁵N NMR analysis, though less commonly performed due to low natural abundance, provides valuable information about the pyridine nitrogen environment [11] [9]. The nitrogen signal is expected in the range -60 to -80 ppm relative to external nitromethane, appearing as a broad signal due to quadrupolar relaxation effects [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 6-methoxy-2,3-dimethylpyridine provides molecular ion confirmation and fragmentation pathway elucidation [13] [14] [15]. The molecular ion peak appears at m/z 137, corresponding to the intact molecular formula C₈H₁₁NO⁺ [13] [16].

Primary Fragmentation Pathways

The base peak typically corresponds to the molecular ion at m/z 137 [13] [14]. Primary fragmentation involves loss of the methyl radical, producing an abundant fragment at m/z 122 [M-CH₃]⁺ with approximately 85% relative intensity [13] [15]. Secondary fragmentation includes loss of the methoxy group, generating m/z 107 [M-OCH₃]⁺ with moderate intensity around 45% [13] [17].

Fragment m/zRelative Intensity (%)AssignmentFragmentation Process
137100[M]⁺Molecular ion
12285[M-CH₃]⁺α-Cleavage of methyl
10745[M-OCH₃]⁺Loss of methoxy group
9330[M-OCH₃-CH₂]⁺Sequential fragmentation
7825C₅H₄N⁺Pyridine core

Secondary Fragmentation Mechanisms

Advanced fragmentation produces the pyridine core fragment at m/z 78, representing the fundamental C₅H₄N⁺ ion with 25% relative intensity [14] [15]. Ring rearrangement fragments appear at m/z 66 and lower mass fragments including m/z 51 (C₄H₃⁺) and m/z 39 (C₃H₃⁺), indicating extensive skeletal rearrangements under electron ionization conditions [13] [17].

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about molecular vibrations and functional group characteristics [18] [19] [20]. The infrared spectrum of 6-methoxy-2,3-dimethylpyridine exhibits absorption bands characteristic of the substituted pyridine framework [18] [21] [22].

Infrared Spectroscopic Analysis

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ with medium intensity [18] [19]. Aliphatic C-H stretching from methyl and methoxy groups produces strong absorptions between 2800-3000 cm⁻¹ [20] [21]. The characteristic pyridine ring vibrations, including C=C and C=N stretching modes, appear as strong bands in the 1580-1620 cm⁻¹ region [18] [19] [23].

Frequency Range (cm⁻¹)AssignmentIntensityVibrational Mode
3000-3100Aromatic C-H stretchMediumν(C-H)
2800-3000Aliphatic C-H stretchStrongν(C-H)
1580-1620Ring C=C, C=N stretchStrongν(C=C, C=N)
1250-1300Methoxy C-O stretchStrongν(C-O)
800-900C-H out-of-plane bendMediumγ(C-H)

Raman Spectroscopic Characteristics

Raman spectroscopy complements infrared analysis by highlighting symmetric vibrations and providing additional structural information [24] [25] [26]. The pyridine ring breathing modes and symmetric stretching vibrations are particularly enhanced in Raman spectra [24] [23] [27]. The methoxy group exhibits characteristic Raman shifts that correlate with C-O stretching and C-O-C bending vibrations [25] [28].

The vibrational coupling between the pyridine ring and substituents produces complex spectral patterns requiring detailed normal coordinate analysis for complete assignment [24] [26] [23]. The observed frequencies correlate well with density functional theory calculations, providing validation for structural assignments [19] [24] [25].

Computational Molecular Modeling Studies

Computational chemistry approaches provide theoretical frameworks for understanding molecular structure, electronic properties, and spectroscopic behavior [29] [30] [31]. Density functional theory calculations using various functionals and basis sets offer complementary information to experimental measurements [29] [32] [33].

Geometry Optimization Studies

DFT calculations using the B3LYP functional with 6-31G(d) basis set provide reliable geometry optimization for 6-methoxy-2,3-dimethylpyridine [29] [31]. The optimized structure reveals bond lengths of C-N ≈ 1.34 Å, aromatic C-C ≈ 1.39 Å, and C-O ≈ 1.36 Å [30] [34]. Higher level calculations using B3LYP/6-311++G(d,p) or M06-2X functionals provide enhanced accuracy for energetic and structural parameters [29] [31].

Computational MethodApplicationBond Lengths (Å)Computational Cost
B3LYP/6-31G(d)Geometry optimizationC-N: 1.34, C-C: 1.39Low
B3LYP/6-311++G(d,p)High accuracyC-N: 1.33, C-C: 1.38Medium
M06-2X/6-31G(d)Dispersion effectsC-N: 1.33, C-C: 1.38Medium
ωB97XD/6-31G(d)Long-range correctionC-N: 1.34, C-C: 1.39Medium

Electronic Structure Analysis

Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the pyridine nitrogen and aromatic π-system [32] [30]. The lowest unoccupied molecular orbital exhibits π* character distributed across the aromatic ring system [32] [34]. Natural bond orbital analysis provides insights into charge distribution and bonding interactions between the methoxy substituent and pyridine core [30] [33].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations enable assignment of experimental infrared and Raman bands [19] [29] [31]. DFT-calculated frequencies typically require scaling factors of 0.96-0.98 for B3LYP methods to match experimental observations [29] [31]. The calculated normal modes provide detailed descriptions of atomic displacements and facilitate understanding of vibrational coupling effects [19] [24] [23].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

137.084063974 g/mol

Monoisotopic Mass

137.084063974 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types